2,5-Dichloro-4-fluorophenol
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Overview
Description
2,5-Dichloro-4-fluorophenol is an organic compound with the molecular formula C6H3Cl2FO It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the chlorination of 4-fluorophenol, where chlorine gas is introduced in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include hydroxy derivatives of the original compound.
Scientific Research Applications
2,5-Dichloro-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and reactivity. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-fluorophenol
- 4-Fluorophenol
- 2,4-Dichloro-5-fluoroacetophenone
Uniqueness
2,5-Dichloro-4-fluorophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H3Cl2FO |
---|---|
Molecular Weight |
180.99 g/mol |
IUPAC Name |
2,5-dichloro-4-fluorophenol |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
InChI Key |
AAFZAYHKWLNAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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